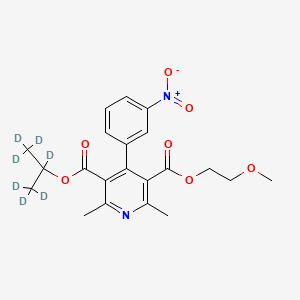
Dehydro Nimodipine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydro Nimodipine-d7 is a deuterated form of Nimodipine, a calcium channel blocker primarily used in the treatment of neurological conditions. The compound is often used as an internal standard in mass spectrometry for the quantification of Nimodipine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Dehydro Nimodipine-d7 involves the deuteration of Nimodipine. The synthetic route typically includes the following steps:
Ammonia Ester Reaction: This involves the reaction of an ammonia ester with an appropriate reagent to form an intermediate.
Cyclization Reaction: The intermediate undergoes cyclization in the presence of a fatty alcohol as a solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Ammonia Ester Reaction: Conducted in large reactors with controlled temperature and pressure conditions.
Cyclization Reaction: Utilizes high-efficiency distillation and crystallization techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dehydro Nimodipine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, Nimodipine.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Yields Nimodipine.
Substitution: Forms substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Dehydro Nimodipine-d7 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of Nimodipine.
Biology: Used in studies involving calcium channel blockers and their effects on cellular processes.
Medicine: Investigated for its potential neuroprotective effects in various neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and analytical methods
Mécanisme D'action
Dehydro Nimodipine-d7 exerts its effects by blocking L-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into smooth muscle cells, leading to relaxation of vascular smooth muscle and improved cerebral blood flow. The compound primarily targets calcium channels in the brain, making it effective in treating neurological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nimodipine: The parent compound, used for similar applications but without deuteration.
Nifedipine: Another calcium channel blocker with similar effects but different pharmacokinetics.
Amlodipine: A longer-acting calcium channel blocker used for cardiovascular conditions.
Uniqueness
Dehydro Nimodipine-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in analytical and research applications .
Propriétés
Formule moléculaire |
C21H24N2O7 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
3-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 5-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3/i1D3,2D3,12D |
Clé InChI |
SJJUCKCPGPCJQM-QLWPOVNFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(C(=C(N=C1C)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


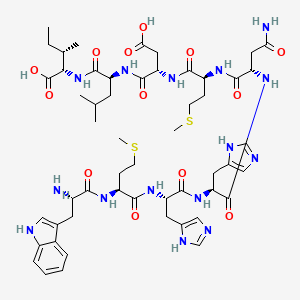
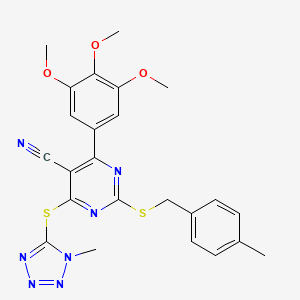
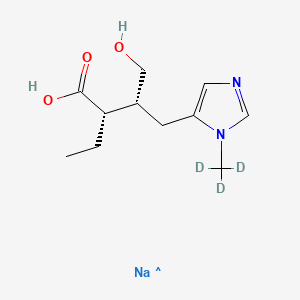

![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)
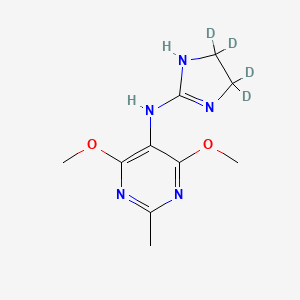

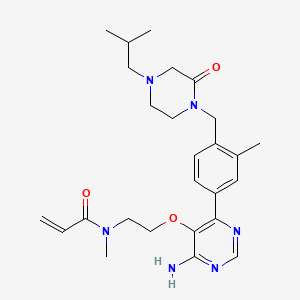
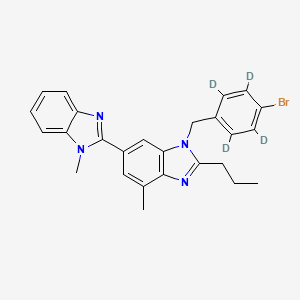
![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
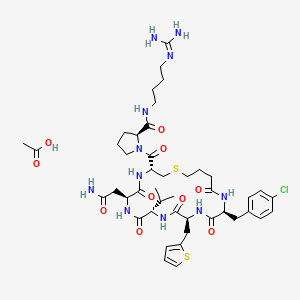
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)

